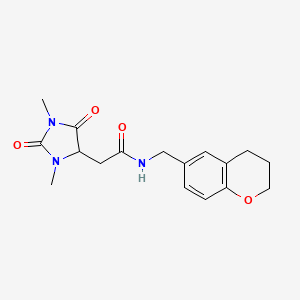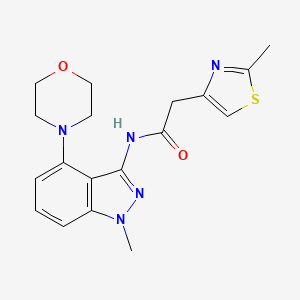![molecular formula C15H13ClN6O B5602345 N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)
N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide" is a compound of interest in the field of chemistry due to its unique structure and potential properties. It belongs to a class of compounds known for their diverse chemical reactions and applications in various fields.
Synthesis Analysis
The synthesis of related compounds involves cyclization processes and interactions with various chemicals. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized by cyclization of a specific thiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017). Another study describes the synthesis of diheterocyclic compounds from a related triazolopyrimidine, leading to triazoles and oxadiazoles (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds often features hydrogen bonding and π-stacking interactions, as seen in the crystal structure of similar triazolopyrimidines (Repich et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, transforming into different derivatives. For instance, 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is transformed into various N-substituted amide derivatives through reactions with different chloroacetamides (Cong et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including crystal structures and interaction patterns, are crucial for understanding their behavior in different environments. The crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, provides insight into the possible biological activity of its coordination compounds (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming new compounds, are key aspects. The synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives from related compounds demonstrates the versatility and reactivity of these chemical structures (Velihina et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound under discussion is closely related to various derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which have been synthesized for diverse scientific research applications. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, was achieved through cyclization, revealing the formation of inversion dimers via N—H⋯N hydrogen bonds, demonstrating the structural complexity and potential interactions of such compounds (Repich et al., 2017).
Antiviral and Antifungal Activities
Research has shown that certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit moderate antiviral activities against hepatitis B virus and promising fungicidal activities against agricultural pests. For example, novel acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized, displaying significant in vitro fungicidal activities against Rhizoctonia solani, with some compounds outperforming commercial carbendazim in efficacy (Chen et al., 2009).
Heterocyclic Synthesis for Pharmaceutical Applications
The synthesis of diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine has been documented, leading to compounds with potential pharmaceutical applications. These syntheses involve creating compounds that can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, highlighting the versatility of triazolo[1,5-a]pyrimidine derivatives in drug development (Liu et al., 2008).
Antimicrobial and Antitumor Potential
Furthermore, studies on substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating the antitumor potential of these compounds. The synthesis and evaluation of new thiophene-based heterocycles as potential antimicrobial agents have also been reported, underscoring the antimicrobial capabilities of triazolopyrimidine derivatives (Hafez & El-Gazzar, 2009).
Eigenschaften
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,20,23)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMARPLXZMLNQS-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)
![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)
![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)
![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)